molecular formula C8H3F9O B6311566 Nonafluorocyclopentan-1-yl-(3'-oxypropyne) CAS No. 2088943-15-9

Nonafluorocyclopentan-1-yl-(3'-oxypropyne)

Cat. No. B6311566
CAS RN: 2088943-15-9
M. Wt: 286.09 g/mol
InChI Key: WGUQYAMOEOOHDI-UHFFFAOYSA-N
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Description

Nonafluorocyclopentan-1-yl-(3'-oxypropyne) is a synthetic compound that has been used in a variety of scientific applications. This compound is an organofluorine compound, meaning it contains at least one carbon-fluorine bond. Nonafluorocyclopentan-1-yl-(3'-oxypropyne) has a wide range of chemical and biological properties that make it useful in a variety of scientific research applications.

Mechanism of Action

The mechanism of action of Nonafluorocyclopentan-1-yl-(3'-oxypropyne) is not fully understood. However, it is believed that the compound acts as a Lewis acid, which increases the rate of certain reactions. Additionally, it has been shown to interact with certain enzymes, which may affect the activity of those enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of Nonafluorocyclopentan-1-yl-(3'-oxypropyne) are not well understood. However, it has been shown to have some effect on the activity of certain enzymes and proteins. Additionally, it has been shown to interact with certain receptors, which may affect their activity. It is also believed that the compound may affect the metabolism of certain compounds, such as fatty acids and carbohydrates.

Advantages and Limitations for Lab Experiments

Nonafluorocyclopentan-1-yl-(3'-oxypropyne) has a number of advantages and limitations for lab experiments. One of the main advantages of this compound is its low toxicity, which makes it safe to use in a variety of laboratory settings. Additionally, it is relatively stable and can be stored for long periods of time without degrading. However, the compound is not soluble in water and must be used in a solvent such as THF or DMF. Additionally, the compound is not very reactive, which can limit its use in certain types of reactions.

Future Directions

Nonafluorocyclopentan-1-yl-(3'-oxypropyne) has a wide range of potential future applications. One of the most promising areas of research is in the development of new pharmaceuticals and other organic compounds. Additionally, the compound could be used as a molecular probe to study the properties of other fluorinated compounds. Additionally, the compound could be used in the development of new imaging agents and fluorescent labels. Finally, the compound could be used as a catalyst in a variety of synthetic organic chemistry reactions, including the synthesis of heterocyclic compounds, polymers, and organometallic compounds.

Synthesis Methods

Nonafluorocyclopentan-1-yl-(3'-oxypropyne) can be synthesized using a variety of different methods. One of the most common methods is a palladium-catalyzed cross-coupling reaction. This reaction involves the use of a palladium catalyst and a nucleophilic coupling partner to form a carbon-carbon bond. The reaction requires a base such as potassium carbonate or sodium hydroxide, a ligand such as triphenylphosphine, and a reducing agent such as sodium borohydride. The reaction can be carried out in a variety of solvents such as THF, DMF, or DMSO.

Scientific Research Applications

Nonafluorocyclopentan-1-yl-(3'-oxypropyne) has a variety of scientific research applications. It has been used as a reagent in a variety of synthetic organic chemistry reactions, including the synthesis of heterocyclic compounds, polymers, and organometallic compounds. It has also been used as a catalyst in the synthesis of pharmaceuticals and other organic compounds. Additionally, it has been used as a molecular probe in the study of enzyme-catalyzed reactions, as a fluorescent label for imaging, and as a model compound for studying the properties of fluorinated compounds.

properties

IUPAC Name

1,1,2,2,3,3,4,4,5-nonafluoro-5-prop-2-ynoxycyclopentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F9O/c1-2-3-18-8(17)6(13,14)4(9,10)5(11,12)7(8,15)16/h1H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGUQYAMOEOOHDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1(C(C(C(C1(F)F)(F)F)(F)F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F9O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nonafluorocyclopentan-1-yl-(3'-oxypropyne)

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